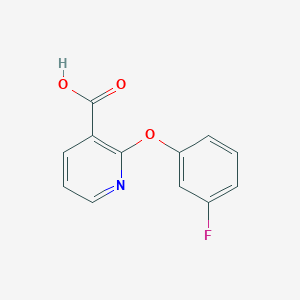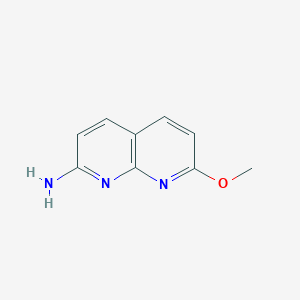
7-n-propoxy-4-hydroxy-3-nitrocoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-n-propoxy-4-hydroxy-3-nitrocoumarin is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-n-propoxy-4-hydroxy-3-nitrocoumarin typically involves multiple steps. One common method starts with the nitration of 4-hydroxy-7-propoxy-2H-1-benzopyran-2-one. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the benzopyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-n-propoxy-4-hydroxy-3-nitrocoumarin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The nitro group at the 3-position can be reduced to an amino group.
Substitution: The propoxy group at the 7-position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.
Major Products Formed
Oxidation: 4-Keto-3-nitro-7-propoxy-2H-1-benzopyran-2-one.
Reduction: 4-Hydroxy-3-amino-7-propoxy-2H-1-benzopyran-2-one.
Substitution: Various substituted derivatives depending on the substituent used.
Applications De Recherche Scientifique
7-n-propoxy-4-hydroxy-3-nitrocoumarin has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-n-propoxy-4-hydroxy-3-nitrocoumarin involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl and propoxy groups may also contribute to the compound’s activity by influencing its binding to target proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2H-1-benzopyran-2-one: Lacks the nitro and propoxy groups, resulting in different chemical and biological properties.
4-Hydroxy-3-nitro-2H-1-benzopyran-2-one: Similar structure but lacks the propoxy group.
4-Hydroxy-7-propoxy-2H-1-benzopyran-2-one: Similar structure but lacks the nitro group.
Uniqueness
7-n-propoxy-4-hydroxy-3-nitrocoumarin is unique due to the presence of both the nitro and propoxy groups, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
55005-27-1 |
|---|---|
Formule moléculaire |
C12H11NO6 |
Poids moléculaire |
265.22 g/mol |
Nom IUPAC |
4-hydroxy-3-nitro-7-propoxychromen-2-one |
InChI |
InChI=1S/C12H11NO6/c1-2-5-18-7-3-4-8-9(6-7)19-12(15)10(11(8)14)13(16)17/h3-4,6,14H,2,5H2,1H3 |
Clé InChI |
VOBWYJZFRGXBFE-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4,6-bis[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B8686431.png)


![4-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8686457.png)


![5-Chloro-1,2,4-triazolo[4,3-c]quinazoline](/img/structure/B8686481.png)




